molecular formula C24H28N2O2 B7719577 N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide

N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide

Cat. No. B7719577
M. Wt: 376.5 g/mol
InChI Key: WVHLUVDQCLAEED-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DM-PQ or PivDM-PQ and is a pivaloyloxymethyl prodrug of 2-hydroxy-6-methylquinoline (HMQ).

Mechanism of Action

DM-PQ exerts its anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. DM-PQ also disrupts the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. The anti-microbial activity of DM-PQ is attributed to its ability to disrupt the bacterial membrane, leading to cell death. DM-PQ's anti-inflammatory effects are due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
DM-PQ has been shown to affect various biochemical and physiological processes in cells. DM-PQ inhibits the activity of tubulin, a protein involved in the formation of microtubules, leading to cell cycle arrest and apoptosis. DM-PQ also affects the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which are involved in the process of apoptosis. DM-PQ has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

DM-PQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DM-PQ has also shown potent activity against various cancer cell lines and bacteria, making it a promising candidate for further research. However, DM-PQ has some limitations, including its poor solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on DM-PQ. One area of research is to investigate the potential use of DM-PQ in combination with other anti-cancer agents to enhance its effectiveness. Another area of research is to explore the use of DM-PQ in the treatment of bacterial infections. Additionally, further studies are needed to investigate the potential toxicity of DM-PQ in normal cells and to develop strategies to minimize its toxicity. Finally, the development of more efficient synthesis methods for DM-PQ could lead to its wider application in various fields.

Synthesis Methods

DM-PQ can be synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-hydroxy-6-methylquinoline with pivaloyl chloride in the presence of a base to form the pivaloyloxymethyl ester of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide. The resulting ester is then reacted with 2,5-dimethylphenyl magnesium bromide to form the final product, DM-PQ.

Scientific Research Applications

DM-PQ has been extensively studied for its potential applications as an anti-cancer agent, anti-microbial agent, and anti-inflammatory agent. DM-PQ has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also exhibited potent anti-microbial activity against both gram-positive and gram-negative bacteria. Additionally, DM-PQ has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-15-8-10-20-18(11-15)13-19(22(27)25-20)14-26(23(28)24(4,5)6)21-12-16(2)7-9-17(21)3/h7-13H,14H2,1-6H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHLUVDQCLAEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=C(C=CC(=C3)C)C)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide

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